

Phalloidin-FITC: A Comprehensive Technical Guide for Cellular Imaging

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Compound of Interest

Compound Name: *Phalloidin-FITC*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular and chemical properties of **Phalloidin-FITC**, a vital tool for visualizing the actin cytoskeleton. This document details the quantitative data, experimental protocols, and the mechanism of action of this fluorescent probe, designed to assist researchers in its effective application.

Core Chemical and Physical Properties

Phalloidin-FITC is a conjugate of Phalloidin, a bicyclic heptapeptide toxin isolated from the *Amanita phalloides* mushroom, and Fluorescein Isothiocyanate (FITC), a widely used green fluorescent dye.^{[1][2]} Phalloidin exhibits a high affinity for filamentous actin (F-actin), making its fluorescent conjugates, like **Phalloidin-FITC**, excellent probes for staining and visualizing the actin cytoskeleton in a variety of research applications.^[1]

Quantitative Data Summary

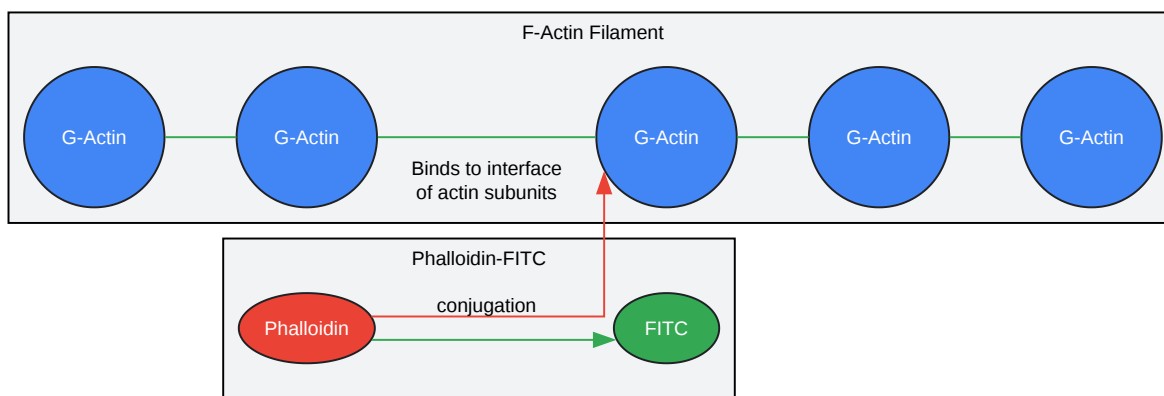
The key quantitative properties of **Phalloidin-FITC** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	1177.26 g/mol	[3]
Molecular Formula	C ₅₆ H ₆₀ N ₁₀ O ₁₅ S ₂	[3]
Excitation Maximum (λ _{ex})	~495 nm	[3][4]
Emission Maximum (λ _{em})	~515-520 nm	[3][5]
Molar Extinction Coefficient	~70,000 cm ⁻¹ M ⁻¹ at 495 nm	[3]
Dissociation Constant (K _d) for F-actin	~3 x 10 ⁻⁸ M	[3]

Mechanism of Action and Cellular Interaction

Phalloidin binds specifically and with high affinity to the grooves of F-actin, the polymeric form of actin.[1][4] This binding stabilizes the actin filaments by preventing their depolymerization.[1] Phalloidin does not bind to monomeric G-actin.[3] The FITC moiety is a fluorophore that, when excited by light of the appropriate wavelength, emits a green fluorescence, allowing for the visualization of the F-actin structures to which the phalloidin is bound.[4]

The following diagram illustrates the binding of **Phalloidin-FITC** to an F-actin filament.



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Phalloidin-FITC binding to F-actin.

Experimental Protocols

The following sections provide detailed methodologies for the use of **Phalloidin-FITC** in cellular staining for fluorescence microscopy.

Preparation of Stock and Working Solutions

Stock Solution (e.g., 6.6 μ M):

- It is recommended to dissolve the lyophilized **Phalloidin-FITC** powder in a small amount of methanol or dimethyl sulfoxide (DMSO) to create a stock solution.^{[1][6]} For example, dissolving the contents of a vial in 1.5 mL of methanol will yield a stock solution of approximately 6.6 μ M.^{[2][6]}
- Store the stock solution at -20°C, protected from light. It is stable for up to one year when stored correctly.^[6]

Working Solution:

- Dilute the stock solution in a buffered saline solution such as Phosphate-Buffered Saline (PBS) containing 1% Bovine Serum Albumin (BSA) to the desired working concentration.^[6] A typical dilution is 1:40 to 1:200 from the stock solution.^[3] For example, adding 5 μ L of the 6.6 μ M stock solution to 200 μ L of PBS with 1% BSA.^[6]
- The working solution should be prepared fresh for each experiment.^[3]

Staining Protocol for Adherent Cells

This protocol is a general guideline for staining adherent cells grown on coverslips.

Materials:

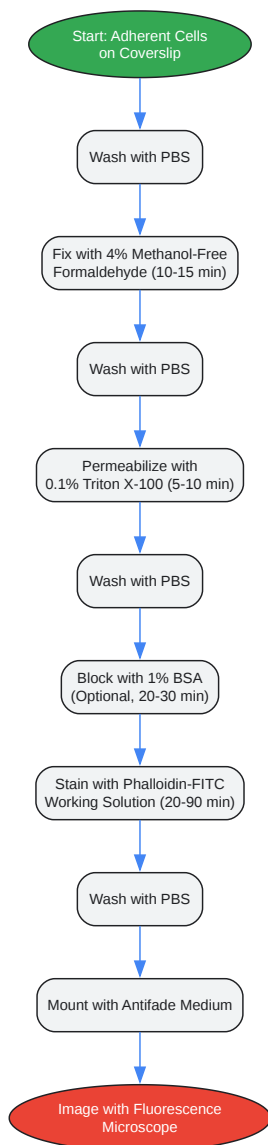
- Cells cultured on glass coverslips
- Phosphate-Buffered Saline (PBS), pH 7.4
- Methanol-free formaldehyde (3.7-4% in PBS)

- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking solution (e.g., 1% BSA in PBS)
- **Phalloidin-FITC** working solution
- Antifade mounting medium

Procedure:

- Washing: Gently wash the cells two to three times with pre-warmed PBS.[6]
- Fixation: Fix the cells with 3.7-4% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[3][6] It is crucial to use methanol-free formaldehyde as methanol can disrupt the actin cytoskeleton.[3]
- Washing: Wash the cells two to three times with PBS for 5 minutes each.[6]
- Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.[3][6] This step is necessary to allow the **Phalloidin-FITC** to enter the cells.
- Washing: Wash the cells two to three times with PBS.[3]
- Blocking (Optional but Recommended): Incubate the cells with 1% BSA in PBS for 20-30 minutes to reduce non-specific background staining.[6]
- Staining: Incubate the cells with the **Phalloidin-FITC** working solution for 20-90 minutes at room temperature, protected from light.[5]
- Washing: Wash the cells two to three times with PBS to remove unbound **Phalloidin-FITC**. [3]
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for FITC (excitation ~495 nm, emission ~515-520 nm).

The following diagram outlines the experimental workflow for staining adherent cells with **Phalloidin-FITC**.



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Experimental workflow for **Phalloidin-FITC** staining.

Solubility and Storage

- Solubility: **Phalloidin-FITC** is soluble in methanol, ethanol, and DMSO.[3][6] Stock solutions are typically prepared in these organic solvents.

- Storage: Lyophilized **Phalloidin-FITC** should be stored at -20°C.[3] Stock solutions in methanol or DMSO should also be stored at -20°C and protected from light.[6] Under these conditions, the stock solution is stable for at least one year.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Important Considerations

- Toxicity: Phalloidin is a toxic substance. Although the amount in a typical vial is small, it should be handled with care, and appropriate personal protective equipment should be worn. [5]
- Photostability: While FITC is a bright fluorophore, it is susceptible to photobleaching. The use of an antifade mounting medium is highly recommended to preserve the fluorescent signal, especially for prolonged imaging sessions.[3]
- Fixation: The choice of fixative is critical. Methanol-based fixatives can disrupt actin filaments and should be avoided.[3] Methanol-free formaldehyde is the recommended fixative.[3]

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